Diphenhydramine N-glucuronide
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3/t17-,18-,19+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIGZXXQYIJBLR-WJJPVSRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128315 | |
| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137908-78-2 | |
| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137908-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenhydramine N-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137908782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymology and Biochemical Mechanisms of Diphenhydramine N Glucuronide Formation
Identification and Characterization of UDP-Glucuronosyltransferases (UGTs) Involved
The conjugation of glucuronic acid to the tertiary amine of diphenhydramine (B27) is a reaction mediated by specific UGT isoforms located primarily in the liver. Research has pinpointed several key enzymes that contribute to this metabolic process.
Specific Isoforms: UGT2B10, UGT1A4, and UGT1A3
Studies utilizing recombinant human UGTs have successfully identified the primary enzymes responsible for diphenhydramine N-glucuronidation. Among the various isoforms tested, UGT2B10 has emerged as a principal catalyst in this reaction. In addition to UGT2B10, UGT1A4 and, to a lesser extent, UGT1A3 have also been shown to exhibit catalytic activity towards the N-glucuronidation of diphenhydramine. These findings indicate that the formation of Diphenhydramine N-glucuronide is not the result of a single enzyme's action but rather a collaborative effort of multiple UGT isoforms.
Comparative Analysis of Enzyme Contribution to N-Glucuronidation
A comparative analysis of the kinetic parameters of these isoforms reveals a clear hierarchy in their contribution to diphenhydramine N-glucuronidation. Kinetic analyses have demonstrated that UGT2B10 possesses a significantly higher affinity and intrinsic clearance for diphenhydramine compared to both UGT1A4 and UGT1A3.
While UGT1A4 may have a higher maximum velocity (Vmax) for the reaction, the superior affinity (lower Km) of UGT2B10 suggests it is the major contributor to the N-glucuronidation of diphenhydramine, particularly at therapeutic concentrations. This high-affinity component of the reaction is critical for the efficient metabolism of the drug at clinically relevant doses. The contribution of UGT1A3 is considered to be minor in comparison to both UGT2B10 and UGT1A4.
Kinetic Studies of Diphenhydramine N-Glucuronidation
The kinetics of this compound formation are complex, reflecting the involvement of multiple enzymes with different catalytic properties.
Biphasic Kinetics in Human Liver Microsomes
Kinetic studies performed with human liver microsomes (HLMs) have revealed that the N-glucuronidation of diphenhydramine follows a biphasic kinetic model. semanticscholar.org This pattern is indicative of the involvement of at least two distinct enzymes or enzyme populations with different affinities for the substrate.
The reaction is characterized by a high-affinity, low-capacity component and a low-affinity, high-capacity component. The apparent kinetic constants for this biphasic reaction in human liver microsomes have been determined as follows:
| Kinetic Parameter | Value |
| Km1 (High-Affinity) | 2.6 µM |
| Km2 (Low-Affinity) | 1180 µM |
| Vmax1 (High-Affinity) | 2-17 pmol/mg protein/min |
| Vmax2 (Low-Affinity) | 80-740 pmol/mg protein/min |
| Data sourced from Breyer‐Pfaff et al., 1997. semanticscholar.org |
The high-affinity component is consistent with the kinetic profile of UGT2B10, while the low-affinity component aligns with the characteristics of UGT1A4.
Substrate Affinity and Clearance Rates for Specific UGT Isoforms
| UGT Isoform | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) (µl/min/mg) |
| UGT2B10 | 30 | 180 | 6.0 |
| UGT1A4 | 200 | 1000 | 5.0 |
| UGT1A3 | 250 | 100 | 0.4 |
It is important to note that the N-glucuronidation of diphenhydramine by UGT2B10 did not perfectly fit the standard Michaelis-Menten model in all studies, and the kinetic parameters for this isoform are based on estimations from the portion of the velocity versus substrate curve that best fit the equation. Despite this, the data clearly indicate the high-affinity nature of UGT2B10 for diphenhydramine.
Influence of Inhibitors on Enzymatic Activity
The involvement of specific UGT isoforms in diphenhydramine N-glucuronidation is further substantiated by inhibition studies. Nicotine, a known selective inhibitor of UGT2B10, has been shown to inhibit the high-affinity component of diphenhydramine N-glucuronidation in human liver microsomes. This finding strongly supports the role of UGT2B10 as the primary high-affinity enzyme in this metabolic pathway.
Pharmacokinetic and Dispositional Research on Diphenhydramine N Glucuronide
Formation and Plasma Profile Kinetics
While specific pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), and elimination half-life for Diphenhydramine (B27) N-glucuronide are not extensively documented in publicly available literature, the kinetics of its parent compound, diphenhydramine, are well-established. Following oral administration, diphenhydramine is rapidly absorbed, reaching peak plasma concentrations in approximately 2 to 3 hours drugbank.com. The metabolism to Diphenhydramine N-glucuronide and other metabolites is a continuous process during the drug's circulation.
The plasma profile of this compound has been observed in research studies. Untargeted measurements have shown the time-dependent presence of the metabolite in plasma following the administration of diphenhydramine. The median peak area of this compound in plasma appears to be reached within the first few hours after administration and gradually declines over a 24-hour period.
Interactive Data Table: General Pharmacokinetic Parameters of the Parent Compound (Diphenhydramine)
| Parameter | Value |
| Oral Bioavailability | 40-60% |
| Peak Plasma Concentration (Tmax) | ~2-3 hours |
| Elimination Half-Life (in healthy adults) | 2.4-9.3 hours |
| Primary Route of Metabolism | N-demethylation and Glucuronidation |
Note: This table represents data for the parent compound, diphenhydramine, as specific pharmacokinetic data for this compound is limited.
Distribution Characteristics in Biological Matrices
This compound, being a metabolite of the widely distributed parent drug, is found in various biological fluids. Its detection and concentration can differ depending on the biological matrix being analyzed.
Research has demonstrated the presence of this compound in plasma, urine, and even on the skin.
Plasma vs. Skin: A comparative analysis using untargeted measurement of peak area over time has shown that this compound is detectable in both plasma and skin swabs after oral administration of the parent drug. The appearance of the metabolite on the skin seems to lag behind its detection in plasma by approximately 1.5 hours or more researchgate.net. The peak area of the metabolite in plasma is generally observed to be higher than that on skin swabs.
Plasma vs. Urine: While direct simultaneous comparative studies are limited, data from separate investigations allow for an indirect comparison. This compound has been detected in urine following both oral and dermal administration of diphenhydramine. After oral ingestion, the maximum concentration time of this compound in urine has been reported to be between 4 and 21 hours. This suggests a longer persistence in urine compared to the earlier peak observed in plasma.
Interactive Data Table: Detection of this compound in Different Biological Matrices
| Biological Matrix | Detection Timeline | Peak Concentration (Tmax) in Urine |
| Plasma | Detectable within hours of administration | Not Applicable |
| Skin | Appears with a lag of ≥1.5 hours compared to plasma | Not Applicable |
| Urine | Detectable for an extended period | 4-21 hours (after oral ingestion) |
Elimination Pathways and Excretion Dynamics
The primary route of elimination for this compound is through renal excretion. As a metabolite of diphenhydramine, it is expelled from the body in the urine drugbank.com. The process of glucuronidation significantly increases the water solubility of the diphenhydramine molecule, facilitating its efficient removal by the kidneys.
Inter-Individual and Intra-Individual Variability in Metabolite Excretion
Significant variability has been observed in the excretion of this compound among individuals.
Inter-Individual Variability: A study involving healthy subjects demonstrated a substantial difference in the urinary excretion of this compound. The amount of the metabolite excreted in the urine within 8 hours of administration of the parent drug ranged from 2.7% to 14.8% of the administered dose nih.gov. This wide range highlights the considerable inter-individual differences in the extent of N-glucuronidation of diphenhydramine.
Intra-Individual Variability: The consistency of this compound excretion within the same individual has also been a subject of investigation. A study involving two female volunteers who repeatedly took single doses of diphenhydramine hydrochloride explored this aspect, indicating that intra-individual variability is also a factor in the pharmacokinetics of this metabolite nih.gov.
Interactive Data Table: Variability in Urinary Excretion of this compound
| Type of Variability | Finding |
| Inter-Individual | Urinary excretion within 8 hours ranged from 2.7% to 14.8% of the administered dose in healthy subjects nih.gov. |
| Intra-Individual | Investigated in a study with two female volunteers, suggesting that excretion can vary within the same individual over time nih.gov. |
Advanced Analytical Methodologies for Diphenhydramine N Glucuronide
High-Performance Chromatographic Separations
The separation of Diphenhydramine (B27) N-glucuronide from its parent drug and other metabolites in complex biological samples is paramount for accurate analysis. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is the gold standard for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of drug metabolites in biological fluids. While a specific validated LC-MS/MS method exclusively for Diphenhydramine N-glucuronide is not extensively detailed in publicly available literature, the principles for its quantification can be extrapolated from methods developed for the parent drug, diphenhydramine, and other polar metabolites.
A typical LC-MS/MS method for this compound would involve reversed-phase chromatography, although its high polarity can present challenges with retention on standard C18 columns. To overcome this, shorter alkyl chain columns (e.g., C8) or those with polar end-capping might be employed. The mobile phase would likely consist of an aqueous component with a pH modifier, such as formic acid or ammonium (B1175870) formate, and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode.
For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be utilized. This involves selecting the precursor ion of this compound (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly selective process minimizes interference from matrix components and ensures accurate quantification. The selection of precursor and product ions is critical and would be determined through infusion experiments with a synthesized or isolated standard of the metabolite.
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Chromatographic Column | C8 or Polar-Endcapped C18, < 3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Optimized for separation from parent drug and isomers |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analyzer | Triple Quadrupole |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z of [this compound + H]⁺ |
| Product Ion (Q3) | Specific fragment ion of the metabolite |
Hydrophilic Interaction Chromatography (HILIC) for Enhanced Resolution
Given the highly polar nature of this compound, Hydrophilic Interaction Chromatography (HILIC) presents a powerful alternative to traditional reversed-phase chromatography. HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or cyano functional groups) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.
This technique is particularly advantageous for retaining and separating very polar compounds that show little or no retention in reversed-phase systems. For this compound, HILIC can offer improved peak shape and resolution from other polar metabolites and endogenous matrix components. The elution in HILIC is facilitated by increasing the aqueous content of the mobile phase. The high organic content of the mobile phase also offers the benefit of enhanced ionization efficiency in the mass spectrometer's electrospray source, potentially leading to improved sensitivity.
Mass Spectrometric Approaches for Structural Confirmation and Isomer Differentiation
Beyond quantification, mass spectrometry plays a crucial role in the definitive structural confirmation of this compound and its differentiation from potential isomers.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS), utilizing instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers, is indispensable for the structural elucidation of metabolites. HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an ion.
For this compound, HRMS would be used to confirm its molecular formula. By comparing the experimentally measured accurate mass of the protonated molecule with the theoretical mass calculated for the proposed structure, a high degree of confidence in the metabolite's identity can be achieved. This is particularly important to distinguish it from other potential metabolites with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is a powerful tool for obtaining structural information by analyzing the fragmentation patterns of a selected precursor ion. The fragmentation of this compound in the collision cell of a mass spectrometer would be expected to follow predictable pathways for glucuronide conjugates.
A characteristic fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da). This would result in a product ion corresponding to the aglycone, in this case, the protonated diphenhydramine molecule. Further fragmentation of the diphenhydramine ion would then produce characteristic product ions, such as the tropylium (B1234903) ion or fragments resulting from the cleavage of the ether bond.
The presence of the neutral loss of 176 Da is a strong indicator of a glucuronide conjugate. The specific fragmentation pattern of the aglycone portion can then confirm the identity of the parent drug. Differentiating N-glucuronides from O-glucuronides using MS/MS can sometimes be challenging, as both can exhibit the neutral loss of the glucuronic acid moiety. However, subtle differences in fragmentation patterns or the use of specific derivatization reactions prior to analysis can aid in distinguishing between these isomers.
Table 2: Predicted Key MS/MS Fragments for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
|---|---|---|
| [M+H]⁺ | [M+H - 176]⁺ | Neutral loss of glucuronic acid, yielding protonated diphenhydramine |
| [M+H]⁺ | Other specific fragments | Fragments retaining the glucuronide moiety (less common) |
Sample Preparation and Stability Considerations
The analysis of this compound is significantly influenced by the methods used for sample preparation and the inherent stability of the analyte. N-glucuronides, particularly quaternary ammonium glucuronides, can be labile and susceptible to degradation.
Common sample preparation techniques for the extraction of drug metabolites from biological matrices like plasma and urine include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For a polar metabolite like this compound, protein precipitation with a solvent like acetonitrile may be a quick and effective initial step. However, for cleaner extracts and better sensitivity, SPE is often preferred. A mixed-mode or a polar-modified SPE sorbent would likely be most effective for retaining and eluting the N-glucuronide.
Stability is a critical consideration throughout the analytical process. N-glucuronides can be sensitive to pH and temperature. Therefore, it is crucial to handle and store biological samples appropriately, typically at low temperatures (e.g., -80 °C) and potentially with the addition of stabilizers if necessary. Freeze-thaw cycles should be minimized. The stability of the analyte in the final extract and in the autosampler should also be thoroughly evaluated during method validation to ensure accurate and reliable results.
Challenges of Acid Lability and Stability in Biological Samples
A primary challenge in the analysis of this compound is its inherent instability, particularly its susceptibility to hydrolysis under acidic conditions. hyphadiscovery.com N-glucuronides, as a class, can be labile in acidic environments, which can lead to the cleavage of the glucuronic acid moiety and reversion to the parent drug, diphenhydramine. hyphadiscovery.comresearchgate.net This acid lability is a significant concern during sample collection, storage, and preparation, as well as during analytical procedures like liquid chromatography, where acidic mobile phases are often used. helsinki.fi
The stability of the conjugate in biological matrices such as urine and plasma is critical. The pH of urine can vary, and acidic urine may promote the non-enzymatic hydrolysis of the N-glucuronide, potentially inflating the measured concentration of the parent drug while decreasing the metabolite concentration. nih.gov The decomposition of diphenhydramine itself under acidic conditions can involve the cleavage of its ether linkage, adding another layer of complexity to stability assessments. mdpi.com Therefore, careful control of pH and temperature during sample handling and storage is imperative to maintain the integrity of the this compound conjugate.
Strategies for Mitigating Matrix Effects and Co-Elution
Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to matrix effects. nih.gov Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the biological sample, such as salts, lipids, and other metabolites. semanticscholar.org This can manifest as ion suppression or enhancement, leading to inaccurate quantification of this compound. nih.gov
Several strategies are employed to mitigate these challenges:
Effective Sample Preparation: Robust sample clean-up is the first line of defense. Techniques like solid-phase extraction (SPE) are often more effective than simpler methods like protein precipitation at removing interfering matrix components. researchgate.netnih.gov SPE can lead to higher recovery and precision in the analysis of N-glucuronides. nih.gov
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve chromatographic separation between the analyte of interest and interfering matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, and choice of column chemistry. semanticscholar.org
Use of Internal Standards: The use of a stable isotope-labeled internal standard is the preferred method to compensate for matrix effects and variability in extraction. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for an accurate ratio-based quantification. semanticscholar.org
Advanced Instrumentation: Modern tandem mass spectrometers offer high selectivity through techniques like multiple reaction monitoring (MRM), which minimizes the impact of co-eluting interferences by monitoring specific precursor-to-product ion transitions for the analyte. researchgate.netlcms.cz
Enzymatic Hydrolysis for Total Drug Analysis in Bioanalytical Assays
To measure the total concentration of diphenhydramine (both parent drug and its glucuronidated metabolite), bioanalytical assays often rely on a hydrolysis step to cleave the glucuronide conjugate, converting it back to the aglycone (diphenhydramine) prior to analysis. Enzymatic hydrolysis using β-glucuronidases is generally preferred over chemical methods like acid hydrolysis, which can cause degradation of the target analyte. oup.com
Evaluation of β-Glucuronidase Specificity towards N-Glucuronides
A significant consideration in this approach is the specificity and efficiency of β-glucuronidase enzymes. It is well-documented that β-glucuronidases preferentially hydrolyze O-glucuronides over N-glucuronides. nih.govnih.gov The quaternary ammonium N-glucuronide of diphenhydramine has been shown to be particularly challenging to hydrolyze. researchgate.net Studies comparing the activity of β-glucuronidases from various sources, such as Helix pomatia (snail) and Escherichia coli, have demonstrated that their activity towards N-glucuronides like that of diphenhydramine is considerably lower than towards standard O-glucuronide substrates. nih.gov This lower efficiency means that standard hydrolysis conditions may not be sufficient for complete cleavage, leading to an underestimation of the total drug concentration.
Optimization of Hydrolysis Conditions: Enzyme Concentration, Temperature, and Incubation Time
To overcome the resistance of N-glucuronides to enzymatic cleavage, optimization of the hydrolysis conditions is essential. Key parameters include the source and concentration of the enzyme, incubation temperature, and time. Finding the optimal balance is critical for achieving complete and reproducible hydrolysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome/Comment |
| Enzyme Source | Recombinant β-glucuronidase | Abalone β-glucuronidase | Solid β-glucuronidase (Helix pomatia) | Recombinant enzymes often show higher efficiency and speed. oup.com |
| Enzyme Conc. | ≥ 15 units/μL urine | Not Specified | ≥ 30 units/μL urine | Higher concentrations are often needed for recalcitrant N-glucuronides. nih.gov |
| Temperature | 55°C | 65°C | Room Temperature | Higher temperatures can increase reaction rates, but some recombinant enzymes are optimized for rapid hydrolysis at room temperature. oup.comnih.gov |
| Incubation Time | 30 min | 30 min | 5 min | Recombinant enzymes can significantly reduce required incubation times. oup.comnih.gov |
| pH | 6.8 | Not Specified | 5.5 | Optimal pH is dependent on the enzyme source. oup.comnih.gov |
This table is a composite of typical conditions evaluated in research for the hydrolysis of glucuronides, including challenging N-glucuronides. oup.comnih.gov
Performance of Recombinant Versus Conventional β-Glucuronidases
In recent years, recombinant β-glucuronidases have emerged as a superior alternative to conventional enzyme preparations isolated from natural sources like mollusks (Helix pomatia, abalone) or bacteria (E. coli). sigmaaldrich.com
Advantages of Recombinant Enzymes:
Higher Purity and Consistency: Recombinant enzymes are highly purified, free of contaminants like sulfatase activity often found in mollusk preparations, and offer better lot-to-lot consistency. sigmaaldrich.comspringermedizin.de
Greater Efficiency: They often exhibit significantly higher specific activity towards resistant conjugates, including N-glucuronides. semanticscholar.org Studies have shown that recombinant enzymes can achieve complete hydrolysis in a fraction of the time required by conventional enzymes. oup.comkurabiotech.com
Milder Reaction Conditions: Some recombinant enzymes are engineered for optimal performance at room temperature, which simplifies the workflow and reduces the risk of analyte degradation that can occur at elevated temperatures. oup.comkurabiotech.com For example, a novel recombinant β-glucuronidase was able to achieve maximum hydrolysis of benzodiazepine (B76468) glucuronides within 5 minutes at room temperature, a significant improvement over the 30-minute incubation at 65°C needed for an abalone-derived enzyme. oup.com
While conventional enzymes from sources like E. coli and Helix pomatia can be effective, they often require longer incubation times, higher temperatures, and may not achieve complete hydrolysis for challenging N-glucuronides like this compound. nih.govnih.gov The development of specialized recombinant enzymes represents a significant advancement for the accurate total analysis of drugs that undergo N-glucuronidation.
Research Applications and Broader Implications of Diphenhydramine N Glucuronide Studies
Impact on Clinical Pharmacology and Therapeutic Monitoring
The study of Diphenhydramine (B27) N-glucuronide contributes to a deeper understanding of drug disposition and its variability among individuals. While the pharmacological activity of many glucuronide metabolites is often considered negligible, their formation and excretion are crucial determinants of a drug's pharmacokinetic profile. nih.gov
While routine monitoring of most glucuronide metabolites is not common practice, understanding their formation can be advantageous in specific clinical situations. nih.gov For instance, in patients with impaired renal function, the elimination of hydrophilic glucuronides like Diphenhydramine N-glucuronide may be reduced, potentially leading to their accumulation. Although this compound is considered an inactive metabolite, its accumulation could, in theory, impact the disposition of the parent drug. drugbank.comnih.gov
Recent advancements in analytical techniques have enabled the detection of this compound in various biological matrices, including plasma and even non-invasively collected skin swabs. researchgate.netnih.gov One study observed that in plasma, this compound peaks approximately two hours later than the parent compound, diphenhydramine. nih.gov This highlights the importance of considering metabolite kinetics in pharmacokinetic studies.
Table 1: Urinary Excretion of this compound in Healthy Volunteers
| Subject Group | Dose of Diphenhydramine HCl | Percentage of Dose Excreted as N-glucuronide (in 8 hours) | Reference |
|---|
Significance in Forensic Toxicology and Drug Screening Protocols
In the field of forensic toxicology, the analysis of drug metabolites is crucial for a comprehensive interpretation of toxicological findings. nih.gov The presence of metabolites can confirm the ingestion and metabolism of a parent drug, providing a more complete picture than the detection of the parent drug alone. Glucuronides, being major phase II metabolites, play a significant role in this context. nih.gov
Diphenhydramine is a substance that can be misused and has been implicated in death investigations. dntb.gov.uaresearchgate.net The detection of this compound in postmortem specimens can be a key piece of evidence to confirm diphenhydramine exposure. Since glucuronides are generally more water-soluble and may have longer detection windows in urine compared to the parent drug, their inclusion in screening protocols can enhance the ability to detect prior drug use. wikipedia.org
A significant challenge in forensic analysis is the detection of conjugated metabolites. Efficient enzymatic hydrolysis of urine samples is often required to cleave the glucuronide moiety, allowing for the detection of the parent drug using standard analytical methods. mdpi.com Studies have shown that recombinant β-glucuronidases can efficiently hydrolyze this compound, with over 99% hydrolysis achieved within 5-10 minutes. mdpi.com This is a critical step in developing robust and efficient drug screening protocols.
The inclusion of phase II metabolites like this compound in forensic toxicological analyses is becoming increasingly important for a valid interpretation of complex cases. nih.gov
Translational Aspects of Species Differences in N-Glucuronidation
One of the most significant areas of research involving this compound is the study of species differences in N-glucuronidation. These differences are critical for the translation of preclinical animal data to human drug development and safety assessment. nih.gov
N-glucuronidation of tertiary amines, such as diphenhydramine, is a metabolic pathway that exhibits marked species differences. nih.govsemanticscholar.org This reaction is commonly observed in humans and non-human primates, but to a lesser extent or not at all in some common laboratory animal species like rats and mice for certain substrates. nih.govsemanticscholar.orgnih.gov The UGT1A4 enzyme, which plays a crucial role in the N-glucuronidation of many tertiary amines in humans, has no clear homolog in rodents. nih.gov
This discrepancy can have significant implications for drug development. If a drug is extensively metabolized via N-glucuronidation in humans but not in the preclinical species used for safety testing, the toxicological profile observed in animals may not accurately reflect the potential for toxicity in humans. hyphadiscovery.com For example, the clearance of a drug could be much higher in humans than in preclinical models, which could affect both efficacy and safety assessments. researchgate.netnih.gov
The table below summarizes some of the observed species differences in N-glucuronidation for various compounds, highlighting the unique position of humans and non-human primates for this metabolic pathway.
Table 2: Species-Dependent N-Glucuronidation of Tertiary Amines
| Species | N-Glucuronidation of Tertiary Amines | Key UGT Enzymes (in humans) | Reference |
|---|---|---|---|
| Human | Commonly observed | UGT1A4, UGT2B10 | nih.govhyphadiscovery.comhelsinki.fi |
| Non-human primate | Commonly observed | - | nih.govsemanticscholar.org |
| Rabbit | High capacity for some N-glucuronidations | - | nih.gov |
| Guinea Pig | High capacity for some N-glucuronidations | - | nih.gov |
| Rat | Less common or absent for some substrates | Lack of UGT1A4 homolog | nih.gov |
Future Research Avenues in Drug Metabolism and Metabolite Characterization
The study of this compound continues to open up new avenues for future research in drug metabolism and metabolite characterization. A key area of focus will be to further elucidate the specific human UGT enzymes responsible for its formation and the extent to which genetic polymorphisms in these enzymes contribute to the observed inter-individual variability in diphenhydramine metabolism. droracle.ai
The development of more sensitive and high-throughput analytical methods for the simultaneous quantification of diphenhydramine and its metabolites, including this compound, in various biological matrices is another important research direction. researchgate.net This will facilitate more comprehensive pharmacokinetic and pharmacodynamic studies.
Furthermore, there is a need for a better understanding of the potential for drug-drug interactions involving the N-glucuronidation pathway. researchgate.net As Diphenhydramine is known to inhibit certain cytochrome P450 enzymes, investigating its potential to inhibit or induce UGT enzymes could have significant clinical implications. droracle.ai
Finally, exploring the utility of non-invasive sampling methods, such as skin swabbing, for monitoring diphenhydramine and its metabolites holds promise for future applications in therapeutic drug monitoring and pharmacokinetic research. nih.govplos.org While one study did not detect this compound in skin samples, further research with more sensitive techniques may be warranted. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Diphenhydramine N-glucuronide (DNG) in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For plasma, targeted assays using electrospray ionization (ESI) in negative mode are effective, with optimized declustering potentials (e.g., 156 V) and collision energies . Include internal standards like diphenhydramine for quantification . Untargeted LC-MS/MS can identify co-eluting ions (e.g., m/z 418.222) that may interfere with DNG detection . Validate assays for precision (CV <15%) and accuracy (85–115%) using spiked matrices .
Q. How does the pharmacokinetic profile of DNG compare to its parent compound, diphenhydramine?
- Methodological Answer : In plasma, DNG peaks ~2 hours later than diphenhydramine due to delayed hepatic glucuronidation. Use time-course studies with serial sampling (e.g., 0–24 hrs) and quantify via peak area ratios (Fig. 1E). DNG’s larger molecular weight (431.48 g/mol) and hydrophilicity reduce its distribution to lipophilic tissues like skin .
Q. Why is DNG undetectable in skin swab samples despite being present in plasma?
- Methodological Answer : DNG’s physicochemical properties (high molecular weight, hydrophilic nature) limit passive diffusion through the stratum corneum. Empirical models (70% accuracy) predict its absence in skin due to bulkiness, validated by untargeted LC-MS/MS showing no DNG signals in skin swabs . Compare with smaller metabolites like desmethyldiphenhydramine, which are detectable .
Advanced Research Questions
Q. How can researchers resolve co-eluting ions (e.g., m/z 418.222) that interfere with DNG (m/z 432.202) in LC-MS/MS analyses?
- Methodological Answer : Use high-resolution MS (HRMS) to differentiate ions by exact mass (Δ13.978). For MS/MS, fragment pattern analysis is critical: DNG shows a diphenyl cation (m/z 167.0850), while the co-eluting ion may lack glucuronide-specific fragments . Optimize chromatographic separation with C18 columns and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) .
Q. What experimental strategies address contradictions in DNG stability across biological matrices?
- Methodological Answer : DNG’s stability varies with pH and matrix. In urine, acid-labile N-glucuronides (e.g., midazolam N-glucuronide) hydrolyze at pH <5.5, but DNG’s stability in plasma requires validation via freeze-thaw cycles and room-temperature incubation . For skin studies, confirm absence of degradation artifacts by spiking DNG into swab extracts .
Q. Which UDP-glucuronosyltransferase (UGT) isoforms are implicated in DNG formation, and how can their activity be modulated?
- Methodological Answer : UGT1A4 and UGT2B7 are likely involved, based on structural analogs (e.g., trifluoperazine N-glucuronide). Use recombinant UGT isoforms in vitro with diphenhydramine and UDPGA cofactor. Inhibitors like Schisanhenol (UGT2B7) or genetic knockdown (siRNA) can confirm isoform specificity .
Q. How can untargeted metabolomics improve the detection of novel DNG-related metabolites?
- Methodological Answer : Apply MassQL queries to MS/MS datasets to screen for diphenyl cation fragments (m/z 167.0850) and neutral loss of glucuronic acid (176 Da). This identified DNG and unreported metabolites (e.g., N-hexose derivatives) in plasma . Validate findings with synthetic standards and enzymatic hydrolysis (β-glucuronidase) .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
